molecular formula C11H20O B8328789 1-Cyclooctylpropanone

1-Cyclooctylpropanone

Cat. No.: B8328789
M. Wt: 168.28 g/mol
InChI Key: RDWZAKZITRLOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclooctylpropanone (C₁₁H₂₀O) is a cyclic ketone featuring a cyclooctane ring fused to a propanone moiety. Cyclic ketones like this compound are pivotal in organic synthesis due to their strained ring systems, which enhance reactivity in ring-opening or functionalization reactions .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclooctylpropan-2-one

InChI

InChI=1S/C11H20O/c1-10(12)9-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3

InChI Key

RDWZAKZITRLOLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Cyclic Propanone Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Cyclooctylpropanone* C₁₁H₂₀O 168.28 N/A Hypothetical; strained cyclooctane ring increases conformational flexibility.
1-Cyclopropyl-1-propanone C₆H₁₀O 98.14 78535-87-6 High ring strain (cyclopropane) enhances electrophilicity and reactivity .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₃H₁₅ClO 222.71 123989-29-7 Electron-withdrawing Cl group stabilizes ketone; used in drug intermediates .
1-(2-Cyclopenten-1-yl)-2-propanone C₈H₁₂O 124.18 105-24-8 Conjugated enone system enables Diels-Alder reactions .

Stability and Challenges

  • Cyclopropane vs. Cyclooctyl: Cyclopropane’s high ring strain (~27 kcal/mol) increases reactivity but reduces thermal stability compared to cyclooctane . Cyclooctylpropanone’s larger ring reduces strain, favoring stability but requiring harsher conditions for functionalization (e.g., stronger acids/bases).

Research Findings and Limitations

  • Advancements: Recent methods using sulfonylcyclopropanols (e.g., 1-phenylsulfonylcyclopropanol) enable stereoselective synthesis of cyclopropanols, addressing historical challenges in accessing enantioenriched tertiary alcohols .
  • Gaps: Direct studies on this compound are absent in the evidence, necessitating extrapolation from smaller cyclic ketones. Further research is needed to explore its unique conformational dynamics and applications.

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